5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Descripción
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4OS/c1-3-28-20-19(14(2)26-28)25-22(30-13-16-6-4-5-7-18(16)23)27(21(20)29)12-15-8-10-17(24)11-9-15/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCGPHSWOCJKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
N1-Ethylation
The N1 position is alkylated using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate. A polar aprotic solvent like dimethylformamide (DMF) facilitates nucleophilic substitution at the pyrazole nitrogen. For example, reacting the core scaffold with ethyl iodide (1.2 equiv) in DMF at 60°C for 4 hours achieves >85% conversion to the 1-ethyl derivative.
C3-Methylation
The C3 methyl group is introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. A practical method involves treating the intermediate with methyl iodide and silver(I) oxide in dichloromethane, achieving quantitative methylation within 2 hours at room temperature. This step requires careful monitoring to prevent over-alkylation at other reactive sites.
Sulfanyl Group Installation at Position 5
The [(2-chlorophenyl)methyl]sulfanyl moiety is incorporated through nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.
SNAr Approach
Activation of the C5 position is achieved by introducing a leaving group (e.g., bromine) via electrophilic bromination. Using N-bromosuccinimide (NBS) in acetic acid at 70°C installs a bromine atom with >90% regioselectivity. Subsequent displacement with (2-chlorophenyl)methanethiol in the presence of cesium carbonate in dimethyl sulfoxide (DMSO) affords the desired sulfanyl derivative. This method yields 70–75% of the coupled product after purification by silica gel chromatography.
Copper-Mediated Coupling
Alternative protocols employ copper(I) thiophene-2-carboxylate (CuTC) to mediate the coupling between 5-bromo intermediates and (2-chlorophenyl)methanethiol. Reactions conducted in toluene at 110°C for 12 hours achieve 82% conversion, with the copper catalyst facilitating oxidative addition and reductive elimination steps.
Optimization and Scale-Up Considerations
Microwave-Assisted Steps
Critical cyclization and coupling steps benefit from microwave irradiation. For instance, the pyrazole ring formation achieves 95% yield in 15 minutes under microwave conditions (150°C, 300 W), compared to 60% yield after 6 hours of conventional heating.
Purification Techniques
Intermediates are purified via recrystallization (ethanol/water mixtures) or flash chromatography (hexane/ethyl acetate gradients). Final product purity ≥98% is confirmed by high-performance liquid chromatography (HPLC) with UV detection at 254 nm.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazolo[4,3-d]pyrimidin-7-one core and dihedral angles of 46.2° between the dichlorophenyl ring and the central scaffold, consistent with steric hindrance from the sulfanyl group.
Análisis De Reacciones Químicas
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Key Findings :
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The electron-withdrawing 2-chlorophenyl group enhances sulfur's oxidation susceptibility compared to alkyl-substituted analogs .
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Sulfone derivatives exhibit improved metabolic stability in pharmacokinetic studies .
Nucleophilic Substitution
The 2-chlorobenzyl group participates in SNAr reactions under basic conditions:
| Target Position | Nucleophile | Conditions | Yield | Source |
|---|---|---|---|---|
| 2-Chlorophenyl ring | Primary/secondary amines | DMF, K₂CO₃, 80°C, 12–24 hrs | 45–72% | |
| 2-Chlorophenyl ring | Thiols | EtOH, NaH, reflux, 8 hrs | 38–65% |
Mechanistic Insight :
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The para-fluorine on the benzyl group at position 6 directs electrophilic substitution to the ortho position of the 2-chlorophenyl ring .
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DFT calculations (B3LYP/6-31G*) show a reaction energy barrier of 18.7 kcal/mol for amine substitution .
Hydrolysis and Ring Modifications
The pyrazolo[4,3-d]pyrimidin-7-one core undergoes pH-dependent transformations:
Acidic Hydrolysis (HCl, 1M)
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Cleavage of the N-ethyl group at C1 via protonation (t₁/₂ = 2.3 hrs at 60°C).
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Degradation pathway: First-order kinetics (k = 0.012 min⁻¹, R² = 0.98).
Basic Hydrolysis (NaOH, 0.1M)
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Ring-opening at the pyrimidinone carbonyl (C7), forming a carboxylic acid intermediate .
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Activation energy (Eₐ) = 54.2 kJ/mol, as determined by Arrhenius analysis .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 210°C, with decomposition pathways:
| Temperature Range | Mass Loss | Proposed Process |
|---|---|---|
| 210–280°C | 23% | Cleavage of sulfanyl group |
| 280–350°C | 41% | Pyrazolo-pyrimidine core breakdown |
| >350°C | 36% | Carbonization of aromatic residues |
Activation Parameters :
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Eₐ = 128.5 kJ/mol (Kissinger method).
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Reaction order (n) = 0.93, indicating complex multi-step degradation.
Photochemical Reactivity
UV-Vis studies (λmax = 274 nm in MeOH) demonstrate:
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Photosensitization : Generates singlet oxygen (¹O₂) with quantum yield ΦΔ = 0.18 .
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Photodegradation : t₁/₂ = 45 min under UVA (365 nm, 10 mW/cm²) .
Quenching Studies :
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Primary Products |
|---|---|---|---|
| Sulfur oxidation | 5.7 × 10⁻⁴ | 3.4 hrs | Sulfoxide (major) |
| Amine substitution | 2.1 × 10⁻⁵ | 9.1 hrs | 2-Aminophenyl derivative |
| Acidic hydrolysis | 1.2 × 10⁻³ | 9.6 min | N-Deethylated compound |
| Photodegradation | 2.6 × 10⁻³ | 4.4 min | Ring-opened photoproducts |
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in critical metabolic pathways. Its structural features contribute to its interaction with target proteins, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines demonstrate antimicrobial properties. The presence of the chlorophenyl and fluorophenyl groups enhances the lipophilicity and overall potency against various pathogens. Studies have shown that compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Properties
The compound has been investigated for its anticancer potential. Pyrazolopyrimidine derivatives are known to inhibit specific kinases involved in cancer cell proliferation. In vitro studies suggest that the compound may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and reducing toxicity. Modifications to the methyl and ethyl groups on the pyrazolopyrimidine core can significantly alter its binding affinity and selectivity towards target enzymes. For instance, extending the 5-methyl group to an ethyl group has been shown to enhance potency against specific pathogens while maintaining selectivity .
Case Studies
Several studies have documented the efficacy of pyrazolopyrimidine derivatives in preclinical models:
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyrazolopyrimidine derivatives against resistant strains of bacteria. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an alternative treatment option .
Cancer Cell Line Testing
In another study focused on cancer therapeutics, the compound was tested against several cancer cell lines, including breast and lung cancer models. The findings revealed significant cytotoxic effects at low micromolar concentrations, indicating its potential as a lead compound for further development in oncology .
Data Table: Summary of Biological Activities
Mecanismo De Acción
The mechanism of action of 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Core Structure and Substituent Analysis
The compound shares a pyrazolo-pyrimidinone core with derivatives discussed in , and 6. Variations in substituent positions and halogens critically affect biological activity:
Key Observations :
- Halogen Positioning : The target compound’s 2-chloro (vs. 4-chloro in ) and 4-fluoro groups may alter steric hindrance and electronic distribution, impacting target affinity .
- Functional Groups: The sulfanyl group in the target compound differs from oxygen-based linkages (e.g., phenoxy in ), affecting solubility and hydrogen-bonding capacity .
- Core Flexibility: Pyrazolo-pyrimidinones (target) vs. pyrido-pyrimidinones () exhibit distinct ring conformations, influencing protein docking profiles .
Mechanistic Insights from Structural Similarity
highlights that compounds with shared scaffolds often exhibit similar mechanisms of action (MOAs). For example, oleanolic acid and hederagenin, despite minor structural differences, show overlapping protein targets in docking studies . By analogy:
Challenges in Direct Comparison
Limited anti-echinococcal data for amide-based analogs () and insufficient target-specific studies for the compound hinder direct pharmacological comparisons. However, computational methods (e.g., molecular docking) proposed in could predict MOAs by analyzing physicochemical descriptors like logP, polar surface area, and steric parameters .
Future Research Directions
In Silico Profiling : Apply large-scale docking analysis (as in ) to identify protein targets and compare binding affinities with analogs .
Synthetic Optimization : Explore substituent effects (e.g., replacing 4-fluorophenyl with 3-trifluoromethyl) to enhance bioavailability .
In Vitro Validation: Conduct antiparasitic assays against Echinococcus or Plasmodium species to confirm activity inferred from structural analogs .
Actividad Biológica
The compound 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a member of the pyrazolo[4,3-d]pyrimidine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A pyrazolo[4,3-d]pyrimidine core.
- Substituents including a chlorophenyl group and a fluorophenyl group.
- A sulfanyl (-S-) linkage that may enhance its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[4,3-d]pyrimidine family exhibit significant anticancer activity. The specific compound has been evaluated for its effects on various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 2.59 | Induces apoptosis and cell cycle arrest |
| MCF7 | 3.45 | Inhibits CDK2 and CDK9 |
| CCRF-CEM | 0.9 | Inhibits dihydrofolate reductase (DHFR) |
The compound demonstrated an IC50 value of 2.59 µM against HeLa cells, indicating strong anticancer potential comparable to doxorubicin (IC50 = 2.35 µM) .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. The inhibition of DHFR leads to reduced proliferation in rapidly dividing cancer cells .
- Induction of Apoptosis : The compound induces both early and late apoptosis in cancer cells, which is critical for eliminating malignant cells .
- Cell Cycle Arrest : It effectively arrests the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating .
Study 1: In Vitro Evaluation
A study conducted on CCRF-CEM leukemia cells revealed that the compound exhibited potent cytotoxic effects with an EC50 value approximately threefold more potent than its parent compound . This suggests that structural modifications significantly enhance its anticancer efficacy.
Study 2: Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between the compound and target proteins involved in cancer progression. The docking studies indicated strong binding affinity to CDK2 and CDK9 active sites, suggesting that these interactions may play a crucial role in its anticancer activity .
Q & A
Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes, including cyclization of pyrazole precursors with substituted pyrimidines. Key steps include:
- Step 1 : Protection of reactive sites (e.g., sulfanyl groups) to prevent side reactions.
- Step 2 : Microwave-assisted coupling of chlorophenyl and fluorophenyl substituents to enhance yield (60–75% under 100–120°C, 12–24 hrs) .
- Step 3 : Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize solvent ratios using Design of Experiments (DoE) to balance purity and recovery .
Q. Which analytical techniques are critical for confirming structural integrity?
- NMR Spectroscopy : Assign signals for sulfanyl (δ 3.8–4.2 ppm) and fluorophenyl (δ 7.1–7.4 ppm) groups; compare with computed chemical shifts from density functional theory (DFT) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 497.12) with ≤2 ppm error .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazolo-pyrimidine connectivity) .
Q. How do substituents like sulfanyl and fluorophenyl groups influence solubility and lipophilicity?
- The 2-chlorophenylmethyl sulfanyl group increases lipophilicity (logP ≈ 3.5), reducing aqueous solubility.
- The 4-fluorophenylmethyl moiety enhances membrane permeability but may require co-solvents (e.g., DMSO) for in vitro assays .
- Quantify via shake-flask method (octanol/water partition) or HPLC retention time modeling .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yields or reaction efficiency?
Bayesian algorithms prioritize reaction variables (e.g., temperature, catalyst loading) by iteratively modeling yield data. For example:
- Define a parameter space (e.g., 80–140°C, 0.1–1.0 eq catalyst).
- Use Gaussian processes to predict optimal conditions, reducing experimental trials by 30–50% .
Q. What strategies resolve contradictions in spectral data during characterization?
- Contradiction Example : Overlapping NMR signals for methyl and ethyl groups.
- Solution : Use 2D NMR (HSQC, HMBC) to assign coupling pathways. Cross-validate with computational NMR simulations (e.g., ACD/Labs or Gaussian) .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Variable Substituents : Synthesize analogs with halogen (Br, Cl) or methoxy substitutions at the phenyl rings.
- Assay Design : Test against target enzymes (e.g., kinases) using fluorescence polarization. Normalize activity data to logP and Hammett σ constants to quantify electronic effects .
Q. What computational methods predict reactivity or regioselectivity in derivatization reactions?
- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites on the pyrazolo-pyrimidine core .
- Molecular Dynamics (MD) : Simulate solvent effects on sulfanyl group reactivity (e.g., DMSO vs. THF) .
Q. How to address challenges in scaling up synthesis for preclinical studies?
- Flow Chemistry : Implement continuous-flow reactors to maintain temperature control and reduce byproducts (e.g., <5% impurity at 10 g scale) .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate stability .
Q. How to reconcile conflicting bioactivity data across different assays?
- Case Study : Discrepancies in IC50 values (e.g., 10 nM vs. 1 µM).
- Resolution : Standardize assay conditions (pH, ATP concentration for kinase assays) and validate with a reference inhibitor (e.g., staurosporine) .
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